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molecular formula C10H17NO B8735012 4-(Cyclohex-2-en-1-yl)morpholine CAS No. 32720-57-3

4-(Cyclohex-2-en-1-yl)morpholine

Cat. No. B8735012
M. Wt: 167.25 g/mol
InChI Key: IMGRMJFELRLOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06384282B2

Procedure details

Ni(cod)2 (11.0 mg, 0.040 mmol) and DPPF (44.0 mg, 0.080 mmol) were suspended in 0.3 mL of toluene in a screw-capped vial. The vial was sealed with a cap containing a PTFE septum and removed from the dry box. 1,3-Cyclohexadiene (160 mg, 2.00 mmol), morpholine (183 mg, 2.10 mmol) and trifluoroacetic acid (9.0 mg, 0.080 mmol) were added to the reaction mixture by syringe. The reaction mixture was stirred at room temperature for 14 h. The volatile compounds were evaporated under reduced pressure, and the residue was adsorbed onto silica gel. The product was eluted with 90% ethyl acetate/hexenes to give 274 mg (82%) of 4-(2-cyclohexenyl)morpholine: 1H NMR (500 MHz, [D]chloroform, 25° C.): δ=5.84-5.83 (m, 1H; H-C3), 5.68-5.66 (m, 1H; H-C2), 3.74-3.72 (m, 4H; CH2), 3.17 (brs, 1H; H-C1), 2.64-2.56 (m, 4H; CH2), 2.00-1.98 (m, 2H; CH2), 1.82-1.80 (m, 2H; CH2), 1.57-1.54 (m, 2H; CH2); 13C{1H} NMR (125 MHz, [D]chloroform, 25° C.): δ=130.08, 128.77, 67.34, 60.22, 49.12, 25.15, 23.07, 21.29.
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
183 mg
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
catalyst
Reaction Step Two
Quantity
0.3 mL
Type
solvent
Reaction Step Three
Quantity
11 mg
Type
catalyst
Reaction Step Four
Name
Quantity
44 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH:2]=1.[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>C1(C)C=CC=CC=1.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].FC(F)(F)C(O)=O>[CH:2]1([N:7]2[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)[CH2:1][CH2:6][CH2:5][CH:4]=[CH:3]1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
C1=CC=CCC1
Name
Quantity
183 mg
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
9 mg
Type
catalyst
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
11 mg
Type
catalyst
Smiles
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ni]
Step Five
Name
Quantity
44 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed with a cap
CUSTOM
Type
CUSTOM
Details
removed from the dry box
CUSTOM
Type
CUSTOM
Details
The volatile compounds were evaporated under reduced pressure
WASH
Type
WASH
Details
The product was eluted with 90% ethyl acetate/hexenes

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C1(C=CCCC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 274 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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